1,1-Dibutoxybutane
Overview
Description
1,1-Dibutoxybutane is an organic compound with the chemical formula C12H26O2. It is also known as butyraldehyde dibutyl acetal and lageracetal. This compound is a colorless liquid with a peculiar smell of rubber. It has good solubility in alcohol and ether but is almost insoluble in water .
Mechanism of Action
Target of Action
1,1-Dibutoxybutane, also known as Butyraldehyde, dibutyl acetal , is a complex organic compound The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
One study suggests that it may play a role in the guerbet condensation reaction . This reaction involves the conversion of primary alcohols to higher alcohols, and this compound may facilitate this process by reducing the activation energy of the reaction .
Result of Action
Its potential role in facilitating the guerbet condensation reaction suggests that it may influence the synthesis of higher alcohols .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be volatile and should be stored in a cool, well-ventilated place . Additionally, it’s important to avoid inhaling the gas or vapor and to prevent it from coming into contact with the skin .
Biochemical Analysis
Biochemical Properties
1,1-Dibutoxybutane plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of intermediate compounds that participate in further biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and energy production . Additionally, it can affect cell signaling pathways by interacting with membrane-bound receptors and intracellular signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where specific dosages result in distinct biochemical responses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can undergo oxidation and reduction reactions, leading to the formation of intermediate compounds that participate in further metabolic processes . These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, where it interacts with biomolecules and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may accumulate in the mitochondria, where it influences mitochondrial function and energy production . Additionally, it can localize to the endoplasmic reticulum, affecting protein synthesis and folding processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibutoxybutane can be synthesized through the reaction of butene and alcohol. The specific preparation method involves the reaction of butene with butanol in the presence of an acid catalyst . Another method involves the direct synthesis from 1-butanol using a manganese-impregnated activated carbon catalyst (Mn/AC) at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is often produced through the Guerbet condensation of n-butanol. This method involves the dehydrogenation of n-butanol to butanal, followed by aldol condensation and hydrogenation to form the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutoxybutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyraldehyde and butanol.
Hydrolysis: It can be hydrolyzed to yield butyraldehyde and butanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Butyraldehyde and butanol.
Hydrolysis: Butyraldehyde and butanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,1-Dibutoxybutane has several applications in scientific research and industry:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is used in the preparation of various biological reagents and as a solvent in biochemical reactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a solvent component in fragrances and coatings.
Comparison with Similar Compounds
Similar Compounds
Butyraldehyde Dibutyl Acetal: Similar in structure and properties.
Lageracetal: Another name for 1,1-dibutoxybutane.
Butanal Dibutyl Acetal: Similar in structure but with different reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as both a solvent and a reactant in various chemical reactions. Its ability to undergo hydrolysis and oxidation makes it versatile in organic synthesis and industrial applications.
Properties
IUPAC Name |
1,1-dibutoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRBJFZKPWPIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207957 | |
Record name | 1,1-Dibutoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5921-80-2 | |
Record name | 1,1-Dibutoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dibutoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyraldehyde Dibutyl Acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 1,1-Dibutoxybutane and how is it typically synthesized?
A1: this compound (DBB) has the molecular formula C12H26O2. It is an acetal characterized by two butoxy groups (-OC4H9) attached to the same carbon atom within a butane chain.
Q2: How does the addition of this compound impact the properties of diesel fuel?
A2: Research suggests that adding DBB to petroleum diesel fuel (DF) can enhance certain fuel properties. [] Specifically, DBB-DF mixtures demonstrated:
Q3: Can this compound be analyzed using spectroscopic techniques?
A3: Yes, spectroscopic methods are valuable for confirming the identity and purity of this compound. [, ]
- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is commonly used to identify DBB in reaction mixtures and assess its purity. [, , ] It provides information on the retention time and fragmentation pattern of the molecule, allowing for comparison with reference data.
- NMR (Nuclear Magnetic Resonance) Spectroscopy: Both 1H-NMR and HSQC NMR have been employed to confirm the structure of DBB. [, ] These techniques provide detailed information on the connectivity and environment of hydrogen and carbon atoms within the molecule, offering definitive structural confirmation.
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